4-Amino-2-(hydroxymethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEFOZIMAJPJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377156 | |
| Record name | 4-Amino-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104333-09-7 | |
| Record name | 4-Amino-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 4 Amino 2 Hydroxymethyl Phenol
Direct Synthetic Pathways for 4-Amino-2-(hydroxymethyl)phenol
Direct synthetic methods aim to construct the this compound molecule in a limited number of steps from readily available starting materials. These approaches are often favored for their efficiency and atom economy.
Reductive Alkylation and Amination Strategies
Reductive amination and alkylation strategies represent a versatile approach to synthesizing aminophenol derivatives. While direct reductive alkylation to form this compound is not prominently documented, the principles of this reaction type are relevant to the synthesis of related structures. For instance, the catalytic hydrogenation of ortho-aminomethylated hydroxyaromatic compounds in alkaline media offers a pathway to ortho-methylated derivatives. google.com This suggests that with appropriate starting materials, reductive processes can be tailored to yield the desired aminophenol.
Targeted Hydroxymethylation of Substituted Phenols
The introduction of a hydroxymethyl group onto a phenol (B47542) ring, known as hydroxymethylation, is a key strategy. This can be achieved by reacting a phenoxide ion with formaldehyde (B43269). youtube.com In the case of 4-aminophenol (B1666318), direct hydroxymethylation at the ortho position to the hydroxyl group would yield the target molecule. The reactivity of the phenol ring is enhanced by the electron-donating nature of the hydroxyl and amino groups, directing the electrophilic substitution to the ortho and para positions. Careful control of reaction conditions is necessary to achieve selective ortho-hydroxymethylation.
A documented method for synthesizing a related compound, 4-methyl-2-prenylphenol, involves the reaction of para-cresol with prenol under heterogeneous catalysis. nih.gov This highlights the potential for targeted alkylation of phenols to introduce specific side chains.
Multi-component Reaction Approaches to Phenol Derivatives
Multi-component reactions (MCRs) offer an efficient means of synthesizing complex molecules in a single step from three or more reactants. frontiersin.orgorganic-chemistry.org This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. frontiersin.org While a specific MCR for the direct synthesis of this compound is not extensively reported, various MCRs are known to produce substituted phenol derivatives. For example, the Mannich reaction, a classic MCR, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, and can be applied to phenols. nih.gov The development of a novel MCR could provide a highly efficient route to this compound by combining an appropriate aminophenol precursor, a source of the hydroxymethyl group (like formaldehyde), and a third component under suitable catalytic conditions.
Precursor Design and Functional Group Interconversion in Synthesis
The synthesis of this compound often relies on the strategic modification of precursor molecules through functional group interconversions. This involves the use of protecting groups and specific reduction techniques to achieve the desired molecular architecture.
Application of Protecting Group Chemistry for Amino and Hydroxyl Functions
In multi-step syntheses, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org For a molecule like this compound, both the amino and hydroxyl groups are reactive and may require protection.
The amino group can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z) group. wikipedia.orgresearchgate.net These groups are stable under a variety of reaction conditions but can be removed selectively. For instance, the Boc group is cleaved under acidic conditions, while the Z group is typically removed by catalytic hydrogenation. researchgate.net
The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether. The choice of protecting group depends on the specific reaction conditions of the subsequent steps. An orthogonal protecting group strategy allows for the selective deprotection of one functional group while the other remains protected. organic-chemistry.org
Table 1: Common Protecting Groups for Amino and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Amino | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation |
| Hydroxyl | Benzyl | Bn | Catalytic Hydrogenation |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) |
Catalytic Hydrogenation and Reduction Strategies for Functional Group Transformations
Catalytic hydrogenation is a powerful and widely used technique in organic synthesis for the reduction of various functional groups. google.comrsc.org A primary and well-documented route to this compound involves the catalytic reduction of a nitro group precursor.
A common synthetic approach starts with 4-nitrophenol (B140041). This precursor can be hydroxymethylated at the position ortho to the hydroxyl group to form 2-(hydroxymethyl)-4-nitrophenol. Subsequent reduction of the nitro group to an amine yields the final product. The reduction of the nitro group can be achieved using various catalytic systems, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with hydrogen gas. unive.itgoogle.com The choice of catalyst and reaction conditions can be crucial for achieving high yield and selectivity, avoiding the reduction of the hydroxymethyl group.
Another documented method involves the reduction of 5-amino-2-hydroxybenzoic acid using CuO nanosheets, which yields this compound. This process highlights the use of modern catalytic materials for efficient and environmentally friendly transformations.
Table 2: Comparison of Catalytic Hydrogenation Methods for Nitro Group Reduction
| Precursor | Catalyst | Solvent | Conditions | Yield |
| 2-(hydroxymethyl)-4-nitrophenol | Pd/C | Ethanol (B145695) | H₂ (gas), Room Temp | High |
| 4-Nitrophenol | Raney Nickel | - | Hydrogenation | - |
| 5-Amino-2-hydroxybenzoic acid | CuO nanosheets | - | Mild conditions | >99% |
Stereoselective and Enantioselective Synthesis (if applicable to specific derivatives)
The parent compound, this compound, is an achiral molecule and therefore does not have enantiomers. However, its derivatives can be synthesized to contain one or more chiral centers, making stereoselective and enantioselective synthesis a relevant consideration for producing specific, chirally pure compounds for applications in fields such as pharmaceuticals.
Currently, specific documented examples of stereoselective or enantioselective synthesis for derivatives of this compound are not prevalent in publicly available research. This suggests that this specific area of synthesis for this compound's derivatives may be a niche field or an area for future exploration.
However, general principles of asymmetric synthesis are well-established and could be applied. organic-chemistry.org Methodologies such as the Strecker reaction, the use of chiral auxiliaries, or organocatalysis could be employed to create derivatives with specific stereochemistry. nih.gov For instance, the enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives has been achieved using organocatalysis, demonstrating a potential pathway for creating complex chiral structures from phenolic precursors. mdpi.com Should a derivative of this compound with a chiral side chain be desired, established methods like asymmetric reduction or alkylation could be adapted. The development of such stereoselective routes would be crucial for investigating the biological activity of individual stereoisomers of its derivatives.
Optimization of Reaction Conditions and Process Efficiency
The optimization of synthetic routes is critical for the industrial viability of this compound, focusing on maximizing yield, minimizing costs, and ensuring high purity. Research efforts have centered on the strategic selection of solvents, catalysts, and the precise control of reaction parameters.
Solvent Effects and Choice of Reaction Medium
The choice of solvent is paramount as it influences reactant solubility, reaction rate, and pathway, and simplifies product purification.
One of the most common methods for synthesizing this compound is the reduction of a nitro group precursor. In a widely documented approach involving the reduction of 4-nitro-2-(hydroxymethyl)phenol, tetrahydrofuran (THF) is used as the reaction medium. This polar aprotic solvent is suitable for reactions using sodium borohydride (B1222165). For the purification stage, an anti-solvent crystallization technique has been optimized using a binary mixture of cyclohexane and 2-butanone (9:1 v/v), which facilitates the isolation of high-purity product.
In the synthesis of related aminophenols, aqueous systems are frequently employed. For example, the synthesis of 2-amino-4-nitrophenol (B125904) from 2,4-dinitrophenol (B41442) is conducted in water , with the pH adjusted by ammonium (B1175870) hydroxide (B78521). orgsyn.org Similarly, the catalytic hydrogenation of a Mannich base to produce 5-amino-o-cresol utilizes an aqueous alkaline solvent , specifically a potassium hydroxide solution. google.com These examples highlight the versatility of both organic and aqueous media, with the optimal choice being dependent on the specific reagents and reaction type.
Table 1: Solvents Used in the Synthesis and Purification of this compound and Related Compounds
| Process Step | Compound | Solvent/Reaction Medium | Purpose | Reference |
| Reduction | This compound | Tetrahydrofuran (THF) | Reaction Solvent | |
| Crystallization | This compound | Cyclohexane:2-Butanone (9:1 v/v) | Anti-solvent for Purification | |
| Reduction | 2-Amino-4-nitrophenol | Water | Reaction Solvent | orgsyn.org |
| Hydrogenolysis | 5-Amino-o-cresol | Aqueous Potassium Hydroxide | Reaction Solvent | google.com |
Catalyst Selection and Reaction Temperature Control
Catalyst choice and temperature management are critical levers for controlling reaction rate, selectivity, and yield.
For the reduction of 4-nitro-2-(hydroxymethyl)phenol, sodium borohydride (NaBH₄) is a key reagent, with the reaction temperature maintained between 25–35°C . Strict pH control is also necessary in this process to prevent the over-reduction of the hydroxymethyl group. An alternative, environmentally friendly catalytic approach utilizes CuO nanosheets for the reduction of 5-amino-2-hydroxybenzoic acid to yield the target compound. Other catalytic systems for related reductions include palladium on carbon (H₂/Pd-C) and Nickel-aluminum alloys (Raney Ni) . nih.gov
Temperature control is crucial across various synthetic steps. For instance, a multi-step route involving a lactone ring cleavage operates at a cooler 10–15°C , while a subsequent coupling step requires heating to 80–110°C . In the synthesis of the related 2-amino-4-nitrophenol, the reaction is initiated by heating to 85°C, followed by cooling to 70°C before the exothermic addition of sodium sulfide, which brings the temperature to 80–85°C . orgsyn.org For the final purification, a controlled cooling rate of 0.5°C/min from 65°C down to 5°C is employed during crystallization to ensure uniform crystal growth.
Table 2: Catalysts and Temperature Conditions for Synthesis of this compound and Related Compounds
| Reaction Type | Catalyst/Reagent | Temperature | Key Finding | Reference |
| Nitro Group Reduction | Sodium Borohydride (NaBH₄) | 25–35°C | Achieves 82-89% yield with strict pH control. | |
| Catalytic Reduction | CuO Nanosheets | Not specified | Environmentally friendly, >99% yield. | |
| Catalytic Hydrogenolysis | H₂/Pd-C | Not specified | Used in a protection-deprotection sequence. | |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | 70-80°C | Used for cleavage of a Mannich base. | google.com |
| Sulfide Reduction | Sodium Sulfide | 80-85°C | Temperature control is critical to avoid impurities. | orgsyn.org |
| Crystallization | None | 65°C to 5°C (0.5°C/min) | Controlled cooling optimizes crystal uniformity. |
Reactivity Profiles and Mechanistic Investigations of 4 Amino 2 Hydroxymethyl Phenol
Intrinsic Reactivity of Amino and Hydroxyl/Hydroxymethyl Moieties
The reactivity of 4-Amino-2-(hydroxymethyl)phenol is a composite of the individual reactivities of its constituent functional groups, which are modulated by their electronic interactions through the aromatic system.
Nucleophilic and Electrophilic Character of the Amino Group
The amino group (-NH₂) in this compound is a key center of reactivity. It imparts basic properties to the molecule and is a potent nucleophile. researchgate.net The nitrogen's lone pair of electrons is readily available for reaction.
In comparison to the phenolic hydroxyl group, the amino group is generally the stronger nucleophile in a neutral medium. quora.comchegg.com This preferential reactivity is a consequence of nitrogen being less electronegative than oxygen, making its lone pair more available for donation. quora.com The basic character of the amino group allows it to form salts with both mineral and organic acids. researchgate.net
The nucleophilicity of the functional groups can be manipulated by altering the pH of the reaction medium. researchgate.net In acidic solutions, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which deactivates its nucleophilic character. Conversely, in strongly basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which is a significantly stronger nucleophile than the neutral amino group. researchgate.net
Table 1: pH-Dependent Nucleophilicity of Functional Groups in Aminophenols
| Condition | Dominant Reactive Species | Primary Nucleophile | Rationale |
| Neutral (pH ≈ 7) | -NH₂ / -OH | Amino Group (-NH₂) | Nitrogen is less electronegative than oxygen, making the amino group more basic and nucleophilic. quora.comresearchgate.net |
| Acidic (low pH) | -NH₃⁺ / -OH | Hydroxyl Group (-OH) | The amino group is protonated, losing its nucleophilicity. researchgate.net |
| Basic (high pH) | -NH₂ / -O⁻ | Phenoxide Ion (-O⁻) | The hydroxyl group is deprotonated, forming the highly nucleophilic phenoxide ion. researchgate.net |
While the amino group is primarily nucleophilic, it can be made to react as an electrophile after conversion to a diazonium salt, which can then undergo various substitution reactions. researchgate.net
Transformations of the Hydroxymethyl Group (e.g., Oxidation, Condensation)
The hydroxymethyl group (-CH₂OH) at the ortho position is a versatile functional handle that can participate in several key transformations. ontosight.ai
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized. For instance, using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can convert it into the corresponding carboxylic acid or aldehyde, leading to the formation of various derivatives. A primary side reaction in some processes is the oxidation of the hydroxymethyl group to a carboxylic acid, which can occur via a radical-initiated pathway involving oxygen.
Condensation: The hydroxymethyl group is highly reactive in condensation reactions, a property crucial for the formation of polymers like resins and adhesives. ontosight.ai It can react with other molecules, such as phenols, or undergo self-condensation. These reactions often proceed through the formation of a reactive intermediate. ontosight.airesearchgate.net
Substitution: The hydroxyl moiety of the hydroxymethyl group can be substituted. For example, in the presence of hydrochloric acid, a substitution reaction can occur where the -OH group is replaced by a chlorine atom. nagwa.com This differs from the phenolic hydroxyl, which is generally unreactive toward hydrohalic acids. nagwa.com
Phenolic Reactivity and Aromatic Substitutions
The phenolic hydroxyl group (-OH) and the aromatic ring itself are central to the molecule's reactivity. The presence of the amino group on the benzene (B151609) ring depresses the acidity of the phenolic hydroxyl. researchgate.net However, the hydroxyl group can be deprotonated by a strong base to form a phenoxide, a potent nucleophile. researchgate.net
The hydroxyl and amino groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution reactions. masterorganicchemistry.com They increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles. youtube.com The positions on the ring that are not already substituted are activated for reactions such as halogenation, nitration, and sulfonation. researchgate.netmasterorganicchemistry.com The interplay between the directing effects of the -OH, -NH₂, and -CH₂OH groups determines the regioselectivity of further substitutions.
Nucleophilic aromatic substitution, where a substituent on the ring is replaced by a nucleophile, is also possible, particularly if the ring is activated by strong electron-withdrawing groups. libretexts.orgyoutube.com
Reaction Kinetics and Mechanisms Elucidation
Understanding the kinetics and mechanisms of reactions involving this compound is essential for controlling reaction outcomes and synthesizing desired products.
Kinetics of Self-Condensation and Polycondensation Reactions
Aminophenols are known to undergo condensation reactions, which can involve both the amino and hydroxyl groups. researchgate.netchemcess.com A condensation reaction is one in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.org For amino acids, which also contain amino and carboxylic acid groups, this reaction forms a peptide bond. labxchange.orgunizin.org
In the case of this compound, the presence of three reactive sites allows for complex self-condensation or polycondensation pathways, leading to the formation of oligomers or polymers. The ortho-position of the hydroxymethyl group relative to the phenolic hydroxyl is particularly conducive to cyclization and condensation reactions. chemcess.com The reaction can be initiated by the formation of an imine from the amino group or through reactions involving the hydroxymethyl group. mdpi.comnih.gov
Investigation of Quinone Methide Intermediates in Hydroxymethylphenol Transformations
Quinone methides are highly reactive intermediates that play a significant role in the chemistry of hydroxymethylphenols. nih.govcapes.gov.br An ortho-quinone methide is a highly polarized and reactive species that can be generated from ortho-hydroxymethylphenols, often through dehydration. nih.govnih.gov
The formation of a quinone methide intermediate from this compound would involve the loss of water from the hydroxymethyl group and the phenolic proton. The resulting intermediate is a potent electrophile and can readily undergo 1,4-conjugate addition with various nucleophiles. nih.gov This pathway is a viable mechanism for the condensation reactions of 4-substituted phenols. psu.edu
Experimental and theoretical studies on 2-hydroxymethylphenol have shown that its photochemical dehydration occurs via an ultrafast process to yield a quinone methide. nih.govacs.org These intermediates can be trapped by nucleophiles. acs.org The reactivity of related naphthoquinone methides has been quantified, demonstrating their rapid reaction with nucleophiles like azide (B81097) ions and thiols. acs.org
Table 2: Rate Constants for Reactions of Naphthoquinone Methides with Nucleophiles at 25 °C
| Quinone Methide | Nucleophile | Rate Constant (k) |
| 2,3-Naphthoquinone-3-methide | Azide Ion | 2.0 × 10⁴ M⁻¹ s⁻¹ acs.org |
| 2,3-Naphthoquinone-3-methide | Thiol | 2.2 × 10⁵ M⁻¹ s⁻¹ acs.org |
| 1,2-Naphthoquinone-1-methide | Azide Ion | 3.0 × 10⁴ M⁻¹ s⁻¹ acs.org |
| 1,2-Naphthoquinone-1-methide | Thiol | 3.3 × 10⁵ M⁻¹ s⁻¹ acs.org |
| This table showcases the high electrophilicity of quinone methide intermediates, which are structurally related to the intermediates formed from this compound. |
The formation and subsequent reaction of these quinone methide intermediates are crucial for understanding the mechanisms of polymerization, cross-linking in phenolic resins, and the biological activity of some phenolic compounds. nih.gov
Mechanistic Studies of Oxidative Dearomatization Processes
The oxidative dearomatization of phenols is a powerful transformation in organic synthesis, enabling the rapid construction of complex, three-dimensional molecules from simple, flat aromatic precursors. liverpool.ac.uknih.gov This process is particularly relevant for this compound, as the resulting dearomatized products, such as quinones and quinols, are valuable intermediates. nih.gov The mechanism of oxidative dearomatization can proceed through several pathways, often dictated by the choice of oxidant and the substitution pattern of the phenolic ring.
For aminophenols, oxidation can lead to the formation of quinone-imines, which are susceptible to hydrolysis, yielding quinones and ammonia. scispace.com The reaction often involves intensely colored intermediate compounds formed from the combination of the oxidized phenol (B47542) (o-quinone) and an amino compound. scispace.com The specific mechanism for this compound would be influenced by its electron-donating amino and hydroxyl groups, which activate the aromatic ring towards oxidation.
Several catalytic systems have been developed for the oxidative dearomatization of phenols, including those using hypervalent iodine reagents, metal catalysts, and enzymes. nih.govnih.govdigitellinc.com
Hypervalent Iodine(V) Reagents: A common mechanism involves an initial ligand exchange between the phenol and the iodine(V) reagent (e.g., 2-iodoxybenzoic acid, IBX). This is followed by a site-selective ortho delivery of an oxo group, leading to the formation of an o-quinol or o-quinone. nih.gov For this compound, oxidation would be directed to the positions ortho to the powerful activating hydroxyl group.
Copper-Catalyzed Systems: In copper-catalyzed reactions, a Cu(I)-phenol species can undergo oxidative addition with an amine electrophile to generate an amino-Cu(III) complex. This intermediate facilitates C-N bond formation to yield aminocyclohexa-2,4-dienones. liverpool.ac.uk While this describes an amination process, similar oxidative mechanisms involving copper can promote the formation of quinone-type structures from aminophenols.
Biocatalytic Methods: Enzymes, particularly FAD-dependent monooxygenases, can achieve highly site- and enantioselective oxidative dearomatization of phenols. nih.gov These enzymes use molecular oxygen and a cofactor to generate ortho-quinol products under mild conditions. nih.gov
Recent experimental and computational studies on phenol dearomatization with hypervalent iodine species suggest the involvement of radical species in a radical-chain mechanism. digitellinc.com This pathway helps explain the formation of non-racemic products when chiral reagents are used. digitellinc.com Given the structure of this compound, its oxidative dearomatization likely proceeds via an initial oxidation to a quinone-imine or a related intermediate, which can then undergo further transformations depending on the reaction conditions.
Chemical and Thermal Stability Research
Thermogravimetric Analysis and Degradation Pathways
The thermal degradation of phenolic structures typically occurs in distinct stages:
Initial Stage (Below 300°C): This stage usually involves the loss of small molecules like water due to further condensation reactions between hydroxymethyl groups and phenolic hydroxyl groups or between two hydroxymethyl groups. mdpi.com For this compound, this initial weight loss would be minor.
Main Degradation Stage (300°C - 800°C): This is the primary region of decomposition where the structural backbone of the molecule breaks down. Key bond cleavages include the methylene (B1212753) (from the hydroxymethyl group) and ether bonds (if formed during initial condensation), as well as C-N and C-C bonds of the aromatic ring. mdpi.com This leads to the release of volatile products such as methane, carbon monoxide, water, and ammonia. mdpi.com
Final Stage (Above 800°C): At very high temperatures, the remaining material undergoes carbonization. This process involves the stripping of hydrogen atoms from the carbon skeleton, resulting in the formation of hydrogen gas and a stable, glassy carbon char. mdpi.com
The presence of the amino group may influence the degradation profile. Studies on polymers containing aminophenol units show that thermal stability can be significant, with some materials being stable up to 300°C. researchgate.net The final char yield is an important parameter, indicating the amount of material remaining at the end of the analysis. For phenolic resins, this can be substantial. mdpi.com
| Temperature Range (°C) | Process | Primary Products Evolved |
|---|---|---|
| < 300 | Initial Condensation | H₂O |
| 300 - 800 | Main Decomposition (Bond Scission) | H₂O, CO, CH₄, NH₃, Phenolic Fragments |
| > 800 | Carbonization | H₂, Glassy Carbon Char |
Stability in Diverse Chemical Environments
The chemical stability of this compound is governed by its functional groups: the phenolic hydroxyl, the aromatic amino group, and the hydroxymethyl group. The compound's reactivity profile indicates its stability under various conditions.
Oxidative Stability: Aminophenols are generally susceptible to oxidation. In the presence of oxidizing agents such as potassium permanganate, hydrogen peroxide, or even atmospheric oxygen under certain conditions (e.g., alkaline pH), this compound can be oxidized. scispace.com The initial product is likely a quinone-imine or a quinone derivative, which can be highly colored and may undergo further polymerization or decomposition. scispace.com This reactivity is fundamental to its application as a coupling agent in oxidative hair dye formulations.
Stability in Acidic and Basic Media: The compound possesses both a basic amino group and an acidic phenolic hydroxyl group, allowing it to act as an amphoteric species. In acidic solutions, the amino group will be protonated, forming an ammonium salt. In strongly basic solutions, the phenolic hydroxyl group will be deprotonated to form a phenolate (B1203915). This ionization affects the compound's solubility and reactivity. For instance, the phenolate form is typically more susceptible to oxidation. The stability of related aminophenols has been studied in acidic solutions, such as mixtures of sulfuric acid and water. chemeo.com
Reductive Stability: The aromatic ring and the amino/hydroxyl groups are already in a reduced state and are generally stable towards common reducing agents. However, the nitro-substituted precursor, 4-nitro-2-(hydroxymethyl)phenol, is readily reduced to form the title compound, indicating the stability of the amino group once formed under typical catalytic hydrogenation or chemical reduction conditions.
Substitution Reactions: The amino and hydroxymethyl groups can participate in substitution reactions. The amino group can react with alkylating or acylating agents. The aromatic ring, being highly activated by the hydroxyl and amino groups, is susceptible to electrophilic substitution, although the conditions must be controlled to prevent oxidation.
| Environment/Reagent | Expected Reaction | Resulting Stability |
|---|---|---|
| Oxidizing Agents (e.g., H₂O₂, K₂Cr₂O₇) | Oxidation of phenol/amine | Low stability; forms quinone-type structures. |
| Reducing Agents (e.g., NaBH₄, H₂/Pd) | Generally no reaction | High stability. |
| Acidic Conditions (e.g., HCl) | Protonation of amino group | Stable as the ammonium salt. |
| Basic Conditions (e.g., NaOH) | Deprotonation of phenolic hydroxyl | Stable as the phenolate, but more sensitive to oxidation. |
| Acylating Agents (e.g., Acetic Anhydride) | Acylation of amino group | Reacts to form amide derivatives. |
Computational Chemistry and Theoretical Characterization of 4 Amino 2 Hydroxymethyl Phenol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules like 4-Amino-2-(hydroxymethyl)phenol. These methods allow for a detailed analysis of the molecule's optimized geometry, vibrational modes, and the distribution of electrons, which collectively govern its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular structures. wu.ac.th The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with a basis set such as 6-311++G(d,p) to perform geometry optimization and frequency calculations. wu.ac.thresearchgate.net This level of theory has been shown to provide results that are in good agreement with experimental data for a variety of organic molecules. researchgate.net
The geometry optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms. This provides theoretical values for bond lengths, bond angles, and dihedral angles. For a related, more complex molecule, 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, DFT calculations at the B3LYP/6-31++G(d,p) level were able to reproduce structural parameters that agreed well with experimental data. wu.ac.thresearchgate.net A similar approach for this compound would yield a detailed three-dimensional structure.
Following optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a set of vibrational modes that can be compared with experimental spectra. researchgate.net Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsion of the chemical bonds. For instance, in phenols, the characteristic O-H stretching and bending vibrations can be identified, as can the various C-H and C-C vibrations of the aromatic ring. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters (Based on Phenol (B47542) Derivatives) This table illustrates the type of data obtained from DFT geometry optimization. The values are hypothetical for this compound and are based on typical bond lengths and angles for substituted phenols.
| Parameter | Bond/Angle | Theoretical Value (Å/°) |
| Bond Length | C-C (ring) | ~1.39 |
| C-O (phenol) | ~1.36 | |
| C-N (amino) | ~1.40 | |
| C-C (hydroxymethyl) | ~1.51 | |
| C-O (hydroxymethyl) | ~1.43 | |
| Bond Angle | C-C-C (ring) | ~120 |
| C-O-H (phenol) | ~109 | |
| H-N-H (amino) | ~107 | |
| C-C-O (hydroxymethyl) | ~112 |
Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netacadpubl.eu The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red areas indicate regions of negative potential (rich in electrons and prone to electrophilic attack), while blue areas signify regions of positive potential (electron-poor and susceptible to nucleophilic attack). malayajournal.org Green regions represent neutral potential. For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and hydroxymethyl groups and the nitrogen atom of the amino group, suggesting these are sites for electrophilic interaction. wu.ac.th
Fukui functions provide a more quantitative measure of a molecule's reactivity at specific atomic sites. researchgate.netmalayajournal.org These functions are derived from the change in electron density as the number of electrons in the system changes. They are used to identify sites for nucleophilic attack (f k+), electrophilic attack (f k-), and radical attack (f k0). By analyzing the values of the Fukui functions for each atom in this compound, one could precisely pinpoint the most reactive centers. In a study of a related compound, Fukui functions were used to explain chemical selectivity and reactivity. wu.ac.th
Mulliken Atomic Charge Distribution and Electronic Properties
Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. wu.ac.th These charges offer insight into the distribution of electrons and the electrostatic interactions within the molecule. While Mulliken charges are known to be basis-set dependent, they can still provide a useful qualitative picture of the charge distribution. For this compound, the oxygen and nitrogen atoms are expected to carry negative Mulliken charges due to their high electronegativity, while the hydrogen atoms attached to them, as well as some carbon atoms, would likely have positive charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. wu.ac.th
Table 2: Calculated Mulliken Atomic Charges for a Representative Phenol Derivative This table provides an example of Mulliken charge distribution for a related molecule, illustrating how charges are distributed. Specific values for this compound would require dedicated calculation.
| Atom | Charge (a.u.) |
| O (phenol) | -0.6 to -0.8 |
| N (amino) | -0.8 to -0.9 |
| C (attached to O) | +0.3 to +0.5 |
| C (attached to N) | +0.2 to +0.4 |
| H (of OH) | +0.4 to +0.5 |
| H (of NH2) | +0.3 to +0.4 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.euajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). malayajournal.org The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. acadpubl.eu A small HOMO-LUMO gap generally indicates a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the amino and hydroxyl groups, reflecting the electron-donating nature of these substituents. The LUMO is likely to be distributed over the aromatic ring. Analysis of the HOMO and LUMO compositions and their energy gap would provide fundamental insights into the electronic transitions and reactivity of the molecule. researchgate.net
Spectroscopic Property Prediction and Correlation
A key application of computational chemistry is the prediction of spectroscopic properties and their correlation with experimental measurements. This synergy between theory and experiment allows for a more confident and detailed assignment of spectral features.
Theoretical Vibrational Spectra (FT-IR, FT-Raman) Correlation with Experimental Data
As mentioned, DFT calculations can predict the vibrational frequencies of a molecule. nih.gov However, calculated harmonic frequencies are often systematically higher than the frequencies observed in experimental FT-IR and FT-Raman spectra due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. researchgate.net
By comparing the scaled theoretical vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule can be achieved. nih.govresearchgate.net For example, in a study of a similar molecule, the experimental vibrational frequencies were compared with scaled theoretical frequencies to assign the vibrational bands confidently. wu.ac.th This process allows for a thorough understanding of the molecule's vibrational behavior. For this compound, this would involve identifying the characteristic frequencies for the vibrations of the -OH, -NH2, and -CH2OH functional groups, as well as the vibrations of the benzene (B151609) ring.
Table 3: Illustrative Correlation of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) This table demonstrates how theoretical and experimental vibrational data are typically correlated. The assignments are based on known group frequencies for substituted phenols.
| Experimental FT-IR | Experimental FT-Raman | Scaled Theoretical Frequency | Assignment (Vibrational Mode) |
| ~3400 | ~3400 | ~3410 | O-H Stretch (Phenol) |
| ~3350, ~3250 | ~3350, ~3250 | ~3360, ~3260 | N-H Asymmetric & Symmetric Stretch |
| ~3050 | ~3050 | ~3055 | C-H Aromatic Stretch |
| ~1620 | ~1620 | ~1625 | N-H Scissoring |
| ~1510 | ~1510 | ~1515 | C-C Aromatic Ring Stretch |
| ~1250 | ~1250 | ~1255 | C-O Stretch (Phenol) |
| ~1050 | ~1050 | ~1055 | C-O Stretch (Hydroxymethyl) |
Computational and Theoretical Analysis of this compound Currently Lacking in Scientific Literature
A comprehensive search for computational and theoretical characterization data for the chemical compound this compound has revealed a significant gap in publicly available scientific literature. Despite the compound's relevance as a coupling agent in applications like hair dyes, detailed theoretical studies on its specific electronic, magnetic, thermodynamic, and optical properties appear to be unpublished or not indexed in major scientific databases.
Therefore, it is not possible to provide an article with the specific data tables and detailed research findings as requested for the following sections:
Non-linear Optical (NLO) Properties Calculations
While computational methods such as Density Functional Theory (DFT) for thermodynamic and non-linear optical properties, Time-Dependent DFT (TD-DFT) for UV-Vis spectra, and Gauge-Independent Atomic Orbital (GIAO) for NMR shifts are standard, their application to this compound has not been documented in accessible research.
General literature on related compounds, such as other aminophenol isomers and their derivatives, does exist. nih.gov These studies confirm the utility of computational chemistry in predicting the properties of similar molecules. For instance, theoretical investigations on Schiff bases derived from 4-aminophenol (B1666318) have been conducted to understand their structure and properties. nih.govnanoient.orgresearchgate.net However, this information is not directly transferable and would violate the instruction to focus solely on this compound.
The absence of this specific data highlights a potential area for future research, where the theoretical characterization of this compound could provide valuable insights for its application and for the broader understanding of substituted phenols.
Derivatization Strategies for Enhanced Analysis and Advanced Functionality
Analytical Derivatization for Spectroscopic and Chromatographic Techniques
The inherent chemical properties of 4-Amino-2-(hydroxymethyl)phenol can be augmented through derivatization to improve its detectability and separation in various analytical platforms.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques, and their efficacy for analyzing aminophenols can be significantly enhanced through derivatization. actascientific.comactascientific.com
Pre-column Derivatization: This technique involves derivatizing the analyte before its introduction into the chromatographic column. actascientific.com For aminophenols like this compound, reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (like 2-mercaptoethanol) are commonly used to form highly fluorescent isoindole derivatives. actascientific.comresearchgate.net This is particularly advantageous for HPLC with fluorescence detection, as it greatly increases sensitivity. researchgate.net Another popular reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amino group to yield a fluorescent derivative. nih.gov Phenyl isothiocyanate (PITC) can also be used, although it typically provides lower sensitivity compared to fluorescent tagging agents. nih.gov For GC-MS analysis, derivatization is often necessary to increase the volatility of polar compounds like aminophenols. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently employed to convert the polar -OH and -NH2 groups into less polar trimethylsilyl (B98337) ethers and amines, respectively, making them suitable for GC analysis.
Post-column Derivatization (PCD): In this approach, the derivatization reaction occurs after the analyte has been separated on the column but before it reaches the detector. actascientific.com This method avoids the potential for multiple derivative products and interference from reagent peaks that can occur with pre-column derivatization. actascientific.com For the analysis of aminophenols, reagents like ninhydrin (B49086) or fluorescamine (B152294) can be introduced post-separation to react with the amino group, forming colored or fluorescent products, respectively, for enhanced detection. actascientific.comnih.gov A significant challenge with PCD is the potential for band broadening due to the additional volume of the reaction coil. nih.gov However, newer techniques like reaction flow post-column derivatization (RF-PCD) can mitigate this issue by mixing the reagent and column effluent within the column's end fitting, leading to more efficient mixing and reduced band broadening. nih.gov
| Feature | Pre-column Derivatization | Post-column Derivatization |
| Reaction Timing | Before chromatographic separation actascientific.com | After chromatographic separation actascientific.com |
| Common Reagents | o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), Phenyl isothiocyanate (PITC) nih.gov | Ninhydrin, Fluorescamine actascientific.com |
| Advantages | Can enhance separation, high sensitivity with fluorescent tags nih.gov | Avoids multiple derivative peaks, less interference from excess reagent actascientific.com |
| Disadvantages | Potential for multiple derivatives, reagent peaks may interfere actascientific.com | Band broadening can occur, requires more complex instrumentation nih.gov |
| Suitable For | HPLC-fluorescence, GC-MS actascientific.com | HPLC with UV-Vis or fluorescence detection actascientific.com |
Mass spectrometry (MS) is a highly sensitive detection method, but the ionization efficiency of analytes can vary significantly. Derivatization can be employed to improve the ionization of this compound, leading to enhanced sensitivity.
Charge-Reversal Derivatization: For compounds that are typically analyzed in negative ion mode, such as those with acidic phenolic groups, charge-reversal derivatization can significantly improve sensitivity in positive ion mode electrospray ionization (ESI)-MS. nih.gov This involves tagging the analyte with a reagent that carries a permanent positive charge. For instance, N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to carboxylic acids to form a cationic amide, leading to a 10- to 20-fold increase in sensitivity. nih.gov A similar strategy could be adapted for the phenolic hydroxyl group of this compound.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is an alternative to liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.com It is particularly useful for the separation of polar compounds that are challenging to retain in reversed-phase LC. chromatographyonline.comresearchgate.net While SFC can be directly coupled to MS, derivatization can still be beneficial. For polar analytes like aminophenols, derivatization can improve peak shape and retention, leading to better separation and, consequently, improved sensitivity in the MS detector. researchgate.net
| Derivatization Strategy | Principle | Potential Benefit for this compound |
| Charge-Reversal Derivatization | Attaching a permanently charged tag to the analyte. nih.gov | Enhanced ionization efficiency in positive ion mode ESI-MS. nih.gov |
| Increased Proton Affinity | Modifying functional groups to increase their basicity. rsc.org | Improved signal response in positive ion mode ESI-MS. rsc.org |
| SFC-MS Optimization | Improving chromatographic behavior in SFC. researchgate.net | Better peak shape, resolution, and sensitivity. researchgate.net |
UV-Vis spectrophotometry is a widely used technique for the quantification of analytes. However, its sensitivity and selectivity can be limited, especially in complex mixtures. Derivatization can address these limitations by shifting the absorption wavelength to a region with less interference or by increasing the molar absorptivity of the analyte.
For the simultaneous analysis of phenol (B47542) and its amino-substituted derivatives like 2-aminophenol (B121084) and 4-aminophenol (B1666318), derivative spectrophotometry has been successfully employed. nih.gov This technique involves calculating the derivative of the absorption spectrum, which can help to resolve overlapping spectral bands. nih.gov While this method doesn't involve a chemical derivatization in the traditional sense, it is a form of data processing that achieves a similar outcome.
In cases where chemical derivatization is preferred, a chromogenic reagent that reacts specifically with the amino or phenolic group can be used. For example, the reaction of phenols with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent like potassium ferricyanide (B76249) produces a colored product that can be quantified by UV-Vis spectrophotometry. nih.gov This reaction could be adapted for the quantification of this compound.
Functional Derivatization for Specific Chemical Properties
Beyond enhancing analytical detection, derivatization can be used to synthesize new molecules from this compound with tailored chemical and physical properties for various applications.
The amino group of this compound is a versatile handle for the synthesis of imines, commonly known as Schiff bases. masterorganicchemistry.com These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org
The synthesis of Schiff bases from aminophenols is a well-established process. For example, 4-aminophenol can be reacted with various aldehydes to form a range of Schiff base derivatives. nih.govresearchgate.net A similar approach can be applied to this compound. The reaction is often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a few drops of acid. semanticscholar.org The formation of the imine (C=N) bond can be confirmed by spectroscopic techniques such as FT-IR, where the characteristic C=N stretching vibration appears, and the C=O stretching band of the starting aldehyde disappears. nih.gov In ¹H-NMR spectroscopy, the formation of the azomethine proton (CH=N) signal is a key indicator of Schiff base formation. nih.govnih.gov
Schiff bases derived from aminophenols have been investigated for a variety of applications due to the reactivity of the imine group. semanticscholar.org
| Reaction Type | Reactants | Key Spectroscopic Features of Product |
| Condensation | Primary amine (e.g., 4-Aminophenol) + Aldehyde/Ketone masterorganicchemistry.com | FT-IR: Appearance of C=N stretch, disappearance of C=O stretch. nih.gov¹H-NMR: Appearance of azomethine proton (CH=N) signal. nih.gov |
The presence of both a phenolic hydroxyl group and an amino group, along with a hydroxymethyl group, makes this compound a potentially valuable monomer or cross-linking agent in polymer synthesis.
The phenolic ring can participate in electrophilic aromatic substitution reactions, similar to phenol itself, allowing for its incorporation into phenolic resins. The hydroxymethyl group can also react with other monomers during polymerization. Furthermore, the amino group provides a site for a variety of other polymerization reactions, such as the formation of polyamides or polyimines.
The ability of phenols and aminophenols to be incorporated into polymer backbones is well-documented. For instance, tyrosine residues in proteins can be cross-linked through oxidative reactions to form dityrosine, which enhances the structural integrity of the protein. nih.gov A similar principle could be applied to this compound, where enzymatic or chemical oxidation could induce cross-linking between phenolic rings, leading to the formation of a polymer network. This type of cross-linking is utilized in food processing to modify the texture and properties of proteins. nih.gov
The hydroxymethyl group is analogous to that in hydroxymethylfurfural, a key bio-based platform chemical. This group can undergo reactions that facilitate polymer formation. The combination of the reactive sites on this compound suggests its potential use in creating novel polymers with tailored properties, such as thermal stability, flame retardancy, or specific binding capabilities.
Introduction of Chelating Moieties for Coordination Chemistry
The strategic derivatization of this compound to introduce chelating moieties is a key approach to unlock its potential in coordination chemistry. The inherent functionalities of this compound, namely the phenolic hydroxyl, the aromatic amino group, and the hydroxymethyl group, serve as reactive handles for the synthesis of sophisticated multidentate ligands. These ligands are capable of forming stable complexes with a variety of metal ions, leading to applications in catalysis, materials science, and biomedical fields.
The primary and most extensively studied derivatization strategy for aminophenols involves the formation of Schiff bases. researchgate.netresearchgate.netnih.gov This is achieved through the condensation reaction of the primary amino group of this compound with a suitable aldehyde or ketone. The resulting imine or azomethine group (-C=N-) introduces a new donor site, which, in conjunction with the phenolic oxygen and potentially the hydroxymethyl oxygen, can participate in the chelation of a metal ion.
A classic example of this strategy is the reaction of an aminophenol with salicylaldehyde (B1680747) or a substituted salicylaldehyde. nih.gov In the case of this compound, this reaction would yield a tridentate ligand with an {O, N, O} donor set. The phenolic hydroxyl group from the salicylaldehyde moiety, the imine nitrogen, and the phenolic hydroxyl group of the original aminophenol scaffold can coordinate to a metal center. The presence of the hydroxymethyl group adds another potential coordination site, which could lead to even higher denticity or influence the stereochemistry of the resulting metal complex.
The synthesis of these Schiff base ligands is typically straightforward, often involving the refluxing of equimolar amounts of the aminophenol and the carbonyl compound in a suitable solvent like ethanol. mdpi.com The resulting ligands can then be reacted with various metal salts (e.g., acetates or chlorides) of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) to form the corresponding metal complexes. nih.gov
The versatility of this derivatization approach allows for the fine-tuning of the electronic and steric properties of the resulting ligands. By choosing different aldehydes or ketones, a wide array of Schiff base ligands with varying substituents can be prepared, which in turn influences the properties of their metal complexes. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups on the aldehyde component can modulate the Lewis basicity of the donor atoms and, consequently, the stability and reactivity of the metal complexes. researchgate.net
Research Findings on Analogous Systems
Studies on Schiff base ligands derived from other aminophenols provide valuable insights into the potential coordination chemistry of this compound derivatives. For example, Schiff bases of 2-aminophenol with various aldehydes have been shown to form stable complexes with a range of transition metals, exhibiting diverse coordination geometries such as square planar, tetrahedral, and octahedral. researchgate.netresearchgate.net The biological activities of these complexes, including antibacterial, antifungal, and anticancer properties, have also been extensively investigated. nih.gov
The table below summarizes potential tridentate Schiff base ligands that could be synthesized from this compound and their expected coordination characteristics based on analogous systems found in the literature.
| Ligand Name (Derived from this compound and...) | Aldehyde/Ketone Precursor | Potential Donor Atoms | Expected Coordination Geometry with M(II) ions |
| 2-(((4-hydroxy-3-(hydroxymethyl)phenyl)imino)methyl)phenol | Salicylaldehyde | O, N, O | Square Planar, Octahedral |
| 4-(((4-hydroxy-3-(hydroxymethyl)phenyl)imino)methyl)-N,N-dimethylaniline | 4-(Dimethylamino)benzaldehyde | N, O | Tetrahedral |
| 1-(4-hydroxy-3-(hydroxymethyl)phenyl)-N-(pyridin-2-ylmethylene)aniline | 2-Pyridinecarboxaldehyde | N, N, O | Octahedral |
| 2-((1-(4-hydroxy-3-(hydroxymethyl)phenyl)imino)ethyl)phenol | 2'-Hydroxyacetophenone | O, N, O | Square Planar, Octahedral |
This table presents hypothetical ligands and their expected coordination behavior based on established principles of coordination chemistry and findings from analogous systems, as direct experimental data for these specific derivatives of this compound is limited in the reviewed literature.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR Spectroscopy is particularly sensitive to polar functional groups and provides crucial information about the presence of hydroxyl (-OH), amino (-NH₂), and aromatic (C-H, C=C) moieties. The spectrum of 4-Amino-2-(hydroxymethyl)phenol is characterized by several key absorption bands. A broad band typically observed in the 3250-3650 cm⁻¹ region is indicative of O-H and N-H stretching vibrations, often broadened due to hydrogen bonding. The presence of both a phenolic hydroxyl and a hydroxymethyl group, as well as a primary amine, contributes to this complex region. Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹. The aromatic ring itself exhibits characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. Furthermore, C-O stretching vibrations from the phenolic and alcoholic hydroxyl groups would be expected in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy , which relies on the inelastic scattering of light, is an excellent complementary technique to FT-IR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations of this compound are often strong and well-defined in the Raman spectrum. While FT-IR can be used to distinguish between racemic mixtures and pure enantiomers of some molecules due to differences in crystal symmetry and hydrogen bonding, this is not a universal capability for all compounds. thermofisher.com
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies of molecules like this compound. These calculated spectra can then be compared with experimental FT-IR and Raman data to aid in the precise assignment of vibrational bands. wu.ac.th
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| -OH (phenolic & alcoholic), -NH₂ | Stretching | 3250 - 3650 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the hydroxymethyl group (-CH₂OH), the amino protons (-NH₂), and the phenolic hydroxyl proton (-OH). The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the amino and hydroxymethyl groups. The protons of the hydroxymethyl group would likely appear as a singlet, unless coupling to the hydroxyl proton is observed. The amino and phenolic hydroxyl protons often appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be affected by the substituents, with carbons attached to the oxygen and nitrogen atoms appearing at lower field (higher ppm values). The carbon of the hydroxymethyl group would also have a characteristic chemical shift. For comparison, the ¹³C NMR spectrum of a similar compound, 2-amino-4-chlorophenol, shows signals at δ 143.42, 139.00, 123.50, 115.75, 115.66, and 113.86 ppm in DMSO. rsc.org
Table 2: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic H | 6.5 - 7.5 |
| ¹H | -CH₂OH | 4.0 - 5.0 |
| ¹H | -NH₂ | Variable (broad) |
| ¹H | Phenolic -OH | Variable (broad) |
| ¹³C | Aromatic C | 110 - 150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Absorption, Emission, and Solvatochromic Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
Absorption Spectroscopy of this compound is expected to show absorption bands in the UV region, characteristic of phenolic compounds. researchgate.net The presence of the amino and hydroxymethyl groups as substituents on the phenol (B47542) ring will influence the position and intensity of these absorption bands. For instance, 4-aminophenol (B1666318) exhibits UV-Vis absorption maxima. spectrabase.com The electronic transitions are typically π → π* transitions within the aromatic ring.
Emission (Fluorescence) Spectroscopy provides information about the de-excitation of a molecule from its excited state back to the ground state. Solvatochromic fluorophores, which have emission properties sensitive to the local environment, are valuable tools in studying molecular interactions. nih.gov While not extensively documented for this compound itself, related phenolic compounds can exhibit fluorescence, and their emission spectra can be influenced by factors such as solvent polarity. researchgate.net
Solvatochromic Studies involve measuring the UV-Vis absorption or emission spectra of a compound in a series of solvents with varying polarities. nih.gov The observed shifts in the spectral bands (solvatochromism) can provide insights into the change in dipole moment of the molecule upon electronic excitation. This phenomenon is useful for understanding solute-solvent interactions. mdpi.com For molecules with significant charge transfer character, the change in solvent polarity can have a pronounced effect on the position of the absorption or emission maxima. nih.gov
Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Molecular Weight Determination: In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₇H₉NO₂), the exact molecular weight is 139.15 g/mol . nih.gov High-resolution mass spectrometry can provide a very precise mass measurement, which can be used to confirm the molecular formula.
Fragmentation Analysis: The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the compound and provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules or radicals. For instance, cleavage of the C-C bond adjacent to the amino group (alpha-cleavage) is a common fragmentation pathway for amines. libretexts.org Alcohols can undergo dehydration (loss of H₂O) or alpha-cleavage. libretexts.org Phenols can exhibit unique fragmentation patterns, including the loss of CO. youtube.com The presence of the hydroxymethyl group could lead to the loss of CH₂OH (31 mass units).
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 139 | [M]⁺ (Molecular ion) |
| 122 | [M - NH₃]⁺ |
| 121 | [M - H₂O]⁺ |
| 110 | [M - CH₂OH]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Applications in Advanced Materials Science and Interdisciplinary Chemistry
Polymer and Resin Chemistry: A Multifunctional Component
The distinct functional groups of 4-Amino-2-(hydroxymethyl)phenol make it a versatile component in the synthesis of various polymers, where it can act as a monomer, a cross-linking agent, and a precursor for functional moieties.
Role as Monomers or Cross-linking Agents in Phenolic Resins and Amino Polymers
With its phenolic hydroxyl and hydroxymethyl groups, this compound can readily participate in the condensation reactions that form phenolic resins. Analogous to other hydroxymethyl phenol (B47542) derivatives, it can be incorporated into the polymer backbone, contributing to the three-dimensional network structure of these thermosetting plastics. The presence of the amino group offers an additional site for reaction, potentially allowing for its use in the synthesis of amino polymers or for modifying the properties of traditional phenolic resins.
The reactivity of this compound is influenced by the positions of its substituents. For instance, a positional isomer, 4-Amino-3-(hydroxymethyl)phenol, exhibits different polymerization kinetics due to reduced steric hindrance from the meta-positioned hydroxymethyl group, which can lead to faster resin synthesis.
Table 1: Comparison of this compound and its Positional Isomer in Resin Synthesis
| Feature | This compound | 4-Amino-3-(hydroxymethyl)phenol |
| Hydroxymethyl Group Position | Ortho to Hydroxyl | Meta to Hydroxyl |
| Steric Hindrance | Higher | Lower |
| Polymerization Rate | Potentially Slower | Favors Faster Polymerization |
This table highlights the structural nuances that can be exploited to tailor the properties of the resulting polymers.
Development of Functionalized Polymeric Systems with Hydroxymethylphenol Moieties
The incorporation of hydroxymethylphenol moieties into polymeric systems can impart specific functionalities. While direct research on polymeric systems exclusively functionalized with this compound is not extensively documented in publicly available literature, the broader field of functional polymers suggests significant potential. nih.govnih.govmdpi.com The amino and hydroxyl groups of the compound are amenable to various chemical modifications, allowing for the grafting of these moieties onto existing polymer backbones or their use in the synthesis of new functional monomers. researchgate.net Such functionalized polymers could find applications in areas like specialty adhesives, coatings, and advanced composite materials where the specific properties imparted by the hydroxymethyl and amino groups are desirable.
Investigations into Self-immolative Linkers in Polymeric Architectures
Self-immolative polymers are a class of smart materials that depolymerize in response to a specific stimulus. nih.govnih.govresearchgate.netrsc.org This process is often mediated by a linker molecule that triggers a cascade of reactions. The fundamental structure of many self-immolative linkers is based on aromatic compounds containing an electron-donating group (like an amino or hydroxyl group) and a leaving group in a benzylic position. scholaris.ca
While direct evidence of this compound being used as a self-immolative linker is not prominent, its structural motifs are highly relevant. For example, self-immolative dendrons based on 2,4-bis(hydroxymethyl)phenol have been investigated. The underlying principle of stimulus-responsive degradation in these systems offers a conceptual framework for the potential application of this compound in designing novel self-immolative architectures. The presence of both amino and hydroxymethyl groups could allow for dual-stimuli responsive systems or provide handles for attaching different trigger molecules and cargo.
Coordination Chemistry and Metal Complexation: A Ligand with Potential
The electron-donating nitrogen and oxygen atoms in this compound make it an attractive candidate for use as a ligand in coordination chemistry, with potential applications in metal ion chelation and the synthesis of complex metal clusters.
Ligand Design for Metal Ion Chelation
The arrangement of the amino, hydroxyl, and hydroxymethyl groups on the phenolic ring of this compound provides a potential multidentate binding site for metal ions. The design of effective chelating agents is crucial for applications ranging from environmental remediation to medicinal chemistry. google.com The ability of this compound to form stable chelate rings with metal ions can be predicted based on the principles of coordination chemistry. The nitrogen of the amino group and the oxygen atoms of the phenolic hydroxyl and hydroxymethyl groups can coordinate to a metal center, potentially forming five- or six-membered chelate rings, which are known to be particularly stable.
Schiff base polymers derived from aminophenols have demonstrated a strong ability to bind to metals, indicating the potential of related structures like this compound in this area. researchgate.net
Synthesis and Characterization of High-Nuclearity Metal Clusters
High-nuclearity metal clusters are large, discrete arrangements of metal atoms held together by metal-metal bonds and supported by ligands. researchgate.netnih.govdocumentsdelivered.comgla.ac.uk These structures are of great interest for their unique electronic, magnetic, and catalytic properties. The synthesis of such clusters often relies on the use of ligands that can bridge multiple metal centers and facilitate the assembly of the cluster core.
Studies on Magnetic and Catalytic Properties of Complexes
The inherent structural features of this compound, specifically its amino and hydroxyl donor groups, make it an excellent ligand for forming coordination complexes with various transition metals. These complexes are subjects of research for their potential magnetic and catalytic functionalities.
The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons in the metal's d-orbitals. uwimona.edu.jm Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are repelled by it. libretexts.org The interaction between paramagnetic centers can lead to more complex magnetic phenomena such as ferromagnetism (alignment of magnetic dipoles) and antiferromagnetism (anti-parallel alignment of magnetic dipoles). uwimona.edu.jm For instance, studies on complexes with related ligands like 3-aminolawsonoxime have shown that Fe(II), Co(II), and Ni(II) complexes exhibit paramagnetism, while the corresponding Cu(II) complex is diamagnetic, which can be attributed to antiferromagnetic interactions. gavinpublishers.com The geometry of the complex, whether tetrahedral, square planar, or octahedral, significantly influences these properties. gavinpublishers.comresearchgate.net Research on copper(II) quinaldinate compounds with various amino alcohols has revealed that the nature of the ligand and its coordination mode can lead to either antiferromagnetic or weak ferromagnetic interactions between the copper(II) centers. rsc.org
In the realm of catalysis, Schiff base complexes derived from aminophenols are of significant interest. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. nih.govsemanticscholar.org Metal complexes of these ligands have been shown to be effective catalysts in various organic transformations. For example, copper(II) complexes containing N,O-chelating Schiff base ligands have demonstrated high catalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318). mdpi.com Studies on a series of such complexes revealed that their catalytic efficiency depends on the specific structure of the Schiff base ligand. mdpi.com Similarly, chiral Cu(II) and Ni(II) salen complexes (a type of Schiff base complex) have been utilized as catalysts in asymmetric alkylation reactions of amino acids, demonstrating that the stereochemistry of the resulting product can be controlled by the catalyst's structure. nih.gov The catalytic activity of 2-imino-1,10-phenanthrolyl iron and cobalt complexes has been quantitatively investigated, showing a correlation between the catalyst's structure, such as the bite angle of the ligand, and its activity in ethylene (B1197577) oligomerization. nih.gov
Table 1: Catalytic Activity of Copper(II) Schiff Base Complexes in the Reduction of 4-Nitrophenol
| Complex/Catalyst | Ligand | Conversion (%) at 60 min |
| 1 | N′-salicylidene-2-aminophenol | 90.8 |
| 2 | N′-salicylidene-2-aminothiazole | 95.2 |
| 3 | N,N′-bis(salicylidene)-o-phenylenediamine | 97.5 |
| Data sourced from a study on the catalytic reduction of 4-nitrophenol. mdpi.com |
Organic Synthesis Intermediates
Precursors for Pharmaceutically Relevant Compounds
This compound serves as a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its bifunctional nature, possessing both an amino group and a hydroxymethyl group on a phenol backbone, allows for a variety of chemical modifications.
The related compound, 4-aminophenol, is a well-known final intermediate in the industrial synthesis of paracetamol (acetaminophen). sielc.com While direct large-scale pharmaceutical synthesis from this compound is less documented, its structural motifs are present in various biologically active compounds. Research has focused on synthesizing derivatives, such as Schiff bases, and evaluating their biological activities. For instance, a series of 4-aminophenol Schiff base derivatives have been synthesized and tested for their antimicrobial and antidiabetic properties. mdpi.comnih.gov These studies have shown that the synthesized compounds exhibit broad-spectrum activity against several bacterial strains and significant inhibition of enzymes like α-amylase and α-glucosidase, which are relevant to diabetes management. mdpi.comnih.gov Furthermore, DNA interaction studies of these derivatives suggest their potential as anticancer agents. mdpi.comnih.gov The synthesis of Schiff bases from related aminophenols and their metal complexes has also been explored, with some compounds showing promising antimicrobial activity. researchgate.netnih.gov
Table 2: Biological Activity of Synthesized 4-Aminophenol Derivatives
| Compound | Target | Activity |
| Schiff Base Derivatives | Staphylococcus aureus, Micrococcus luteus, etc. | Broad-spectrum antimicrobial activity |
| Schiff Base Derivatives | α-amylase, α-glucosidase | Significant enzyme inhibition |
| Metal Complexes | Various bacteria and fungi | Antimicrobial potency |
| This table summarizes findings from studies on derivatives of aminophenols. researchgate.netnih.govmdpi.comnih.gov |
Building Blocks for Complex Aromatic Systems (e.g., Dyes)
The chemical structure of this compound makes it a suitable precursor for the synthesis of complex aromatic systems, particularly dyes. The amino group can be readily diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large and important class of synthetic colorants. ontosight.aiontosight.ai
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The color of these dyes depends on the specific chemical structure of the aromatic rings and the substituents they carry. ontosight.ai this compound can act as a coupling agent in oxidative hair dye formulations, where its reactive groups contribute to the formation of the final color. While specific examples of dyes synthesized directly from this compound are not extensively detailed in the literature, the general chemistry of azo dye synthesis is well-established. For example, azo-Schiff bases derived from related phenolic compounds have been synthesized and their metal complexes have been studied for their dyeing properties on polyester (B1180765) fabrics, showing good color fastness. nih.gov The enzymatic conversion of azo dyes into valuable aromatic amines, which can then be used to synthesize other valuable compounds, is also an area of active research, presenting an environmentally friendly approach to dye valorization. frontiersin.org
Analytical Chemistry Methodologies
Reference Standards and Reagents for Phenol Detection
In analytical chemistry, reference standards are crucial for the validation of analytical methods, ensuring the accuracy and reliability of results. gavinpublishers.comresearchgate.net While this compound is commercially available and could potentially be used as a reference standard, its application in this specific role is not widely documented. More commonly, the parent compound, 4-aminophenol, and its isomers are the focus of analytical method development for the detection of phenolic compounds. nih.govresearchgate.netresearchgate.net
High-performance liquid chromatography (HPLC) is a common technique for the simultaneous quantification of aminophenol isomers. nih.govresearchgate.net Methods have been developed using various stationary phases, including mixed-mode columns, to achieve good separation and quantification of o-, m-, and p-aminophenol. researchgate.net The validation of such analytical methods involves assessing parameters like linearity, limits of detection and quantification, accuracy, and precision. researchgate.netpom.go.id For instance, a validated HPLC method for the determination of 4-amino-3-nitrophenol (B127093) in hair dyes demonstrated good linearity, selectivity, and accuracy, proving its reliability for quality control purposes. pom.go.id Spectrophotometric methods have also been developed for the determination of aminophenol isomers, often involving an oxidative coupling reaction with a reagent like 4-aminoantipyrine (B1666024) to produce a colored product that can be quantified. researchgate.net
Development of Green Analytical Chemistry Procedures for Related Compounds
Green Analytical Chemistry (GAC) is a branch of chemistry focused on making analytical procedures more environmentally friendly. nih.govconsensus.app This involves reducing or eliminating the use of hazardous solvents, minimizing waste generation, and lowering energy consumption. nih.gov The development of GAC procedures for the analysis of phenolic compounds, including aminophenols, is an active area of research. nih.govmdpi.comnih.gov
Traditional methods for the analysis of phenolic compounds often rely on techniques like liquid-liquid extraction (LLE) or Soxhlet extraction, which consume large volumes of toxic organic solvents. nih.gov Green alternatives that are being explored include:
Modern Extraction Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can reduce extraction times and solvent consumption. mdpi.com Supercritical fluid extraction (SFE) using carbon dioxide is another environmentally benign alternative. mdpi.com
Miniaturized Extraction Techniques: Dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME) significantly reduce the amount of solvent needed for sample preparation. nih.gov
Green Solvents: The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is a promising alternative to conventional organic solvents for the extraction of phenolic compounds. nih.gov
The goal of these GAC approaches is to develop analytical methods that are not only accurate and reliable but also sustainable and safe for both the analyst and the environment. youtube.com
Table 3: Comparison of Traditional and Green Analytical Techniques for Phenolic Compounds
| Feature | Traditional Methods (e.g., LLE, Soxhlet) | Green Analytical Methods (e.g., UAE, SPME, DES) |
| Solvent Consumption | High | Low to very low |
| Toxicity of Solvents | Often high (e.g., chlorinated solvents) | Low to negligible (e.g., water, CO₂, DES) |
| Energy Consumption | Can be high (e.g., heating for Soxhlet) | Generally lower |
| Waste Generation | High | Minimized |
| Analysis Time | Often long | Typically shorter |
| This table provides a general comparison based on the principles of Green Analytical Chemistry. nih.govmdpi.comnih.gov |
Corrosion Inhibition Studies (of derivatives)
Derivatives of aromatic amines and phenols have garnered significant attention in the field of corrosion science due to their potential to act as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. These organic compounds typically function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The efficiency of these inhibitors is largely dependent on their molecular structure, including the presence of heteroatoms (such as nitrogen and oxygen), aromatic rings, and substituent groups.
Research Findings on Amine and Phenol Derivatives
Recent studies have explored the synthesis and corrosion inhibition performance of several derivatives. For instance, a study on four amine derivatives for mild steel in a 1 M HCl medium revealed that their inhibition efficiency is influenced by the nature of the substituent groups. nih.gov The compounds synthesized were 2-[(phenylamino)methyl]phenol, 2-{[(4-hydroxyphenyl)amino]methyl}phenol, 2-[(2-hydroxybenzyl)amino]benzonitrile, and 2-{[(3-chlorophenyl)amino]methyl}phenol. nih.gov
Electrochemical measurements, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are common techniques used to evaluate the effectiveness of these inhibitors. nih.govnih.gov Potentiodynamic polarization studies help in understanding whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For example, a newly synthesized chromene derivative, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC), was identified as a mixed-type inhibitor for carbon steel in 0.5 M HCl. nih.gov The presence of such inhibitors generally leads to a decrease in the corrosion current density. nih.gov
The concentration of the inhibitor plays a crucial role in its performance. Typically, the inhibition efficiency increases with an increase in the inhibitor concentration, which is attributed to greater surface coverage. nih.govnih.gov The adsorption of these inhibitor molecules on the metal surface often follows established adsorption isotherms, such as the Langmuir isotherm, which suggests the formation of a monolayer. nih.govnih.gov
Detailed Research Findings
Several key findings from recent research highlight the potential of these derivatives:
Effect of Substituents: The substitution of a hydroxyl group on the aromatic ring with a chlorine (Cl) or a cyano (CN) group has been shown to significantly increase the inhibition efficiency. nih.gov For instance, the inhibition efficiency increased to 90.23% for the Cl-substituted derivative and 92.56% for the CN-substituted derivative in one study. nih.gov This enhancement is attributed to the electronic properties of the substituents which can influence the electron density of the molecule and its interaction with the metal surface.
Protective Film Formation: Surface analysis techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) have confirmed the formation of a protective film on the metal surface in the presence of these inhibitors. nih.govnih.gov This film acts as a physical barrier against the corrosive environment.
Adsorption Mechanism: Theoretical studies, including density functional theory (DFT) and molecular dynamics (MD) simulations, provide insights into the adsorption mechanism at the molecular level. These studies suggest that the inhibitor molecules adsorb on the metal surface in a flat position, allowing for maximum surface coverage and interaction between the inhibitor's active sites (like heteroatoms and aromatic rings) and the metal. nih.govresearchgate.net
Temperature Effects: The inhibition efficiency of some derivatives has been observed to decrease with an increase in temperature. peacta.org This can be due to the desorption of the inhibitor from the metal surface at higher temperatures.
Interactive Data Table of Corrosion Inhibition Efficiency
The following table summarizes the inhibition efficiency of various amine and phenol derivatives under different conditions as reported in the literature.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-{[(3-chlorophenyl)amino]methyl}phenol | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | 90.23 | nih.gov |
| 2-[(2-hydroxybenzyl)amino]benzonitrile | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | 92.56 | nih.gov |
| 2-{[(4-hydroxyphenyl)amino]methyl}phenol | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | 80.47 | nih.gov |
| 2-[(phenylamino)methyl]phenol | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | 70.64 | nih.gov |
| 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC) | Carbon Steel | 0.5 M HCl | Not specified | Increases with concentration | nih.gov |
| (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenol | Mild Steel | 0.5 M HCl | Not specified | Varies with immersion time and temperature | ijcsi.pro |
| 4-amino-2-(4-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-2,6-dihydropyrimido[2,1-b] nih.govnih.govthiazine-3,7-dicarbonitrile (ACMPT) | Carbon Steel | 1.0 M HCl | 10⁻³ M to 10⁻⁶ M | Decreases with increased temperature | peacta.org |
| 1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO) | Mild Steel | 1.0 M HCl | 1.25 x 10⁻⁴ to 5 x 10⁻⁴ M | Increases with concentration | mdpi.com |
Future Research Directions and Perspectives on 4 Amino 2 Hydroxymethyl Phenol
Novel Synthetic Routes for Scalability and Sustainability
Current methods for synthesizing 4-Amino-2-(hydroxymethyl)phenol, while effective, are the subject of ongoing research to improve their scalability and environmental footprint. A widely used method involves the reduction of 4-nitro-2-(hydroxymethyl)phenol. However, the focus is shifting towards greener alternatives.
One promising avenue is the use of biocatalysis. Researchers are exploring the use of enzymes to catalyze the conversion of nitroaromatic compounds to their corresponding aminophenols, a process that could offer higher yields and milder reaction conditions. rsc.orgmdpi.com For instance, the combination of immobilized hydroxylaminobenzene mutase and zinc in a flow-through system has shown potential for the continuous synthesis of ortho-aminophenols. rsc.org This approach aligns with the growing demand for sustainable chemical manufacturing.
Another area of exploration involves the use of novel catalysts. For example, CuO-nanoleaf/g-Al2O3 catalysts have demonstrated promising activity in the reduction of p-Nitrophenol to p-Aminophenol, a related compound. bcrec.id Similar nanocatalyst technologies could be adapted for the synthesis of this compound, potentially leading to more efficient and selective processes.
Exploration of Undiscovered Reactivity Pathways and Mechanisms
The unique structure of this compound, featuring both an amino and a hydroxymethyl group on the phenol (B47542) ring, presents a rich landscape for exploring novel chemical reactions. While its role as a coupling agent in oxidative hair dyes is well-established, its full reactive potential remains to be unlocked.
Future research will likely focus on:
Oxidation Reactions: Investigating the oxidation of the compound to form various quinone derivatives.
Substitution Reactions: Exploring the substitution reactions involving the amino and hydroxymethyl groups to create a diverse range of derivatives with unique properties.
Polymerization: Utilizing the compound as a monomer or an additive in the creation of new polymers with enhanced thermal stability and chemical resistance. smolecule.com
Understanding the mechanisms of these reactions in greater detail will be crucial for controlling the synthesis of new molecules and materials with tailored functionalities.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry and machine learning are emerging as powerful tools for accelerating chemical research. For this compound, these approaches can be used to:
Predict Reactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the compound's reactivity in various chemical environments. nih.gov This can help in designing new synthetic pathways and understanding reaction mechanisms.
Simulate Material Properties: Use molecular modeling to predict the properties of polymers and other materials derived from this compound. This can guide the design of new materials with desired characteristics, such as improved mechanical strength or thermal stability.
Screen for New Applications: Employ machine learning algorithms to analyze large datasets and identify potential new applications for the compound and its derivatives. plos.org
By combining computational predictions with experimental validation, researchers can significantly streamline the discovery and development of new technologies based on this versatile molecule.
Development of High-Performance Materials Utilizing this compound
The functional groups present in this compound make it an excellent building block for high-performance materials. smolecule.com Future research will likely focus on its incorporation into:
Epoxy Resins: A related monomer, 4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol (FCN), has been used to create recyclable epoxy resins with significantly improved mechanical properties due to increased hydrogen bonding. smolecule.com Similar strategies could be employed with this compound.
Phenolic Resins: Hydroxymethyl phenol derivatives are known to reduce free formaldehyde (B43269) content in phenol-formaldehyde resins. Further research could optimize the use of this compound to create more environmentally friendly and high-performance adhesives. smolecule.com
Polymers for Specific Applications: The compound's structure lends itself to the synthesis of polymers with specific functionalities. For instance, its derivatives could be used to create materials for drug delivery, sensors, or as components in advanced coatings. smolecule.commdpi.com
The development of these materials will be driven by a deeper understanding of the structure-property relationships, facilitated by the computational tools mentioned in the previous section.
Interdisciplinary Research with Emerging Technologies
The future of research on this compound lies in its integration with emerging technologies. This includes:
Flow Chemistry: Continuous flow reactors with immobilized catalysts are gaining traction for their efficiency and ease of use. nih.gov Applying this technology to the synthesis and modification of this compound could lead to more efficient and scalable production processes.
Biotechnology: The use of biocatalysts, as mentioned earlier, is a prime example of interdisciplinary research. rsc.orgmdpi.com Further collaboration between chemists and biologists could lead to the discovery of novel enzymatic pathways for the synthesis and functionalization of this compound.
Materials Science and Engineering: The development of high-performance materials will require close collaboration between chemists, material scientists, and engineers to design, synthesize, and test new materials for specific applications. smolecule.com
By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of fundamental research on this compound into real-world applications that benefit society.
Q & A
Q. What are the recommended methods for characterizing the purity and structural integrity of 4-Amino-2-(hydroxymethyl)phenol?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm hydrogen and carbon environments (e.g., hydroxyl and aminomethyl groups) via - and -NMR.
- FTIR Spectroscopy : Identify functional groups (e.g., O–H stretch at ~3200–3600 cm, aromatic C=C stretches) .
- Mass Spectrometry (MS) : Validate molecular weight (139.15 g/mol) via high-resolution MS (HRMS) .
- HPLC/GC : Assess purity using reverse-phase HPLC with UV detection or gas chromatography under optimized conditions.
Q. What safety precautions should be prioritized when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2 for eye/skin irritation) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols/dust .
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
- Waste Disposal : Segregate waste according to institutional guidelines for phenolic compounds .
Q. How can researchers validate the stability of this compound under various experimental conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (40–60°C), light (UV-vis), and varying pH (2–12) for 24–72 hours.
- Stability-Indicating Assays : Use HPLC to monitor degradation products (e.g., quinone derivatives from oxidation) .
- Moisture Sensitivity : Store in airtight containers with desiccants; analyze hygroscopicity via dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. What strategies are effective in optimizing the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for reductive amination of precursor aldehydes .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility and reduce side reactions .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and terminate at peak yield .
Q. How can contradictions in crystallographic data be resolved when determining the molecular structure of this compound derivatives?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, leveraging its robustness in handling twinned or high-resolution data .
- Validation Metrics : Cross-check residual density maps, R-factors, and Hirshfeld surfaces to resolve ambiguities in hydrogen bonding or disorder .
- Complementary Techniques : Pair X-ray diffraction with solid-state NMR to validate hydrogen positions .
Q. What methodological considerations are critical when investigating the antimicrobial mechanisms of this compound?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Mode-of-Action Studies : Use fluorescence probes (e.g., SYTOX Green) to assess membrane permeability and confocal microscopy for biofilm disruption .
- Resistance Profiling : Serial passage experiments to monitor mutation rates under sub-MIC exposure .
Q. How should researchers design experiments to assess the pharmacokinetic behavior of this compound in biological systems?
- Methodological Answer :
- ADME Profiling :
- Absorption : Use Caco-2 cell monolayers to measure permeability.
- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Excretion : Radiolabel the compound (e.g., ) and track urinary/fecal elimination in rodent models .
Q. What analytical approaches are recommended for detecting degradation products of this compound in environmental or biological matrices?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap systems to identify unknown degradants via accurate mass and fragmentation patterns .
- Solid-Phase Extraction (SPE) : Pre-concentrate trace degradants from water/plasma using C18 cartridges .
- Ecotoxicity Assays : Pair chemical analysis with Daphnia magna or algal growth inhibition tests for environmental risk assessment .
Q. How can computational modeling be integrated with experimental data to predict the structure-activity relationships of this compound analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) .
- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of MIC values and molecular descriptors (logP, polar surface area) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
Q. What protocols ensure reproducibility in spectral data interpretation for this compound across different analytical platforms?
- Methodological Answer :
- Standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards) .
- Cross-Validation : Compare NMR chemical shifts and FTIR peaks across multiple labs/instruments .
- Data Sharing : Deposit raw spectral data in repositories like Zenodo with metadata on acquisition parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
